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Compound of Interest

Compound Name: Oleoyl-Gly-Lys-(m-PEG11)-NH2

Cat. No.: B15622168

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the structure elucidation of the novel lipopeptide derivative, Oleoyl-
Gly-Lys-(m-PEG11)-NH2. This molecule, comprising an oleoyl fatty acid, a glycyl-lysine
dipeptide, and a monomethoxy poly(ethylene glycol) (m-PEG11) chain, presents unique
analytical challenges due to its amphipathic nature and the polydispersity of the PEG moiety.
This guide outlines a systematic approach to confirm its chemical structure, utilizing a
combination of chromatographic and spectroscopic techniques.

Molecular Structure and Components

Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a complex biomolecule designed for applications in drug
delivery and biomaterial science. Its structure integrates a hydrophobic lipid tail with a
hydrophilic PEG chain, mediated by a dipeptide linker.

A product sheet from a commercial supplier confirms the basic structure as an oleoyl group
attached to a Gly-Lys dipeptide via an amide bond, with a methoxy PEG11 chain linked to the
C-terminus of the lysine residue.[1][2] The primary amine of the lysine offers a potential site for
further conjugation.[1][2]
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Conceptual Structure of Oleoyl-Gly-Lys-(m-PEG11)-NH2
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Caption: Molecular components of Oleoyl-Gly-Lys-(m-PEG11)-NH2.

Experimental Protocols for Structure Elucidation

A multi-step analytical workflow is essential for the comprehensive structural characterization of
Oleoyl-Gly-Lys-(m-PEG11)-NH2. This involves synthesis, purification, and subsequent
spectroscopic analysis.

Synthesis of Oleoyl-Gly-Lys-(m-PEG11)-NH2

The synthesis of this lipopeptide can be achieved through a stepwise solid-phase peptide
synthesis (SPPS) approach, followed by lipidation and PEGylation.

Experimental Workflow for Synthesis:
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Synthesis Workflow

Solid-Phase Peptide Synthesis (SPPS)
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Caption: Stepwise synthesis of Oleoyl-Gly-Lys-(m-PEG11)-NH2.
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Detailed Protocol:

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

e First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a standard coupling
agent like HBTU/DIPEA in DMF.

e Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
e Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected lysine residue.
e Fmoc Deprotection: Remove the Fmoc group from glycine.

 Lipidation: Acylate the N-terminal glycine with oleoyl chloride.

» Cleavage and Deprotection: Cleave the lipopeptide from the resin and remove the Boc
protecting group from lysine using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Hz0).

o PEGylation: React the crude lipopeptide with an activated m-PEG11-NHS ester in a suitable
buffer (e.g., PBS pH 7.4) to attach the PEG chain to the lysine side-chain amine.

« Purification: Purify the final product using reverse-phase high-performance liquid
chromatography (RP-HPLC).

Purification by RP-HPLC

Purification of the final product is critical to remove unreacted starting materials, truncated
sequences, and other impurities.

Table 1: RP-HPLC Purification Parameters
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Parameter Value

C18 Reverse-Phase (e.g., 5 um, 100 A, 4.6 x
Column

250 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 100 pL

Mass Spectrometry for Molecular Weight Determination
and Sequencing

High-resolution mass spectrometry (HRMS) is employed to determine the accurate molecular
weight of the parent ion and to obtain fragmentation data for sequence confirmation.

Table 2: Expected Mass Spectrometry Data

lon Calculated mi/z Observed m/z
[M+H]* ~1108.7 To be determined
M+Na]*+ ~1130.7 To be determined
[ ]

[M+2H]2* ~554.8 To be determined

Fragmentation Analysis (MS/MS):

Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the
parent ion will yield characteristic fragment ions.
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Predicted MS/MS Fragmentation Pathway

[Oleoyl-Gly-Lys-(m-PEG11)-NH2+H]+

Characteristic PEG Fragments

bl (Oleoyl-Gly) y2 (Gly-Lys-(m-PEG11)-NH2) (loss of C2H40 units)
b2 (Oleoyl-Gly-Lys) y1 (Lys-(m-PEG11)-NH2)

Click to download full resolution via product page
Caption: Key fragmentation points in MS/MS analysis.

Table 3: Predicted MS/MS Fragment lons

Fragment lon Description Predicted m/z
b1 Oleoyl-Gly ~338.3
y1 Lys-(m-PEG11)-NH: ~771.5
b2 Oleoyl-Gly-Lys ~466.4
y2 Gly-Lys-(m-PEG11)-NH: ~828.5

Series of ions with 44 Da

PEG Fragments Sequential loss of C2H4O ]
spacing

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Confirmation

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15622168?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

1H and 3C NMR spectroscopy provides detailed information about the chemical environment of
each atom in the molecule, confirming the connectivity and stereochemistry.

Table 4: Predicted *H NMR Chemical Shifts (in CDCIs)

Proton Chemical Shift Multiplicity Integration
(ppm)

Oleoyl CHs ~0.88 t 3H
Oleoyl (CH2)n ~1.25 m ~20H
Oleoyl CH2-C=0 ~2.20 t 2H
Oleoyl CH=CH ~5.34 m 2H
Gly a-CH2 ~3.95 d 2H
Lys a-CH ~4.35 m 1H
Lys B,y,0-CH:z ~1.4-1.9 m 6H
Lys e-CH:z ~3.25 m 2H
PEG OCH2CH20 ~3.64 s ~44H
PEG OCHs ~3.38 s 3H
Amide NHs ~6.5-8.0 m 3H

Table 5: Predicted 13C NMR Chemical Shifts (in CDCIs)
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Carbon Chemical Shift (ppm)
Oleoyl CH3 ~14.1

Oleoyl (CH2)n ~22.7-31.9
Oleoyl CH2-C=0 ~36.5

Oleoyl CH=CH ~129.8, 130.0
Oleoyl C=0 ~173.5

Gly o-C ~43.8

Gly C=0 ~170.1

Lys a-C ~54.2

Lys B,y,0-C ~23.1,29.3, 32.5
Lys e-C ~40.5

Lys C=0 ~172.8

PEG OCH2CH20 ~70.5

PEG OCHs ~59.0

Data Summary and Interpretation

The combined data from RP-HPLC, HRMS, and NMR will provide a comprehensive structural
confirmation of Oleoyl-Gly-Lys-(m-PEG11)-NH2. The HPLC chromatogram should show a
single major peak, indicating high purity. The HRMS data will confirm the elemental
composition, and the MS/MS fragmentation pattern will verify the sequence of the oleoyl,
glycine, and lysine moieties, as well as the presence of the PEG chain. Finally, the tH and 3C
NMR spectra will confirm the connectivity of all atoms and the integrity of the individual
components.

Conclusion

The structure elucidation of Oleoyl-Gly-Lys-(m-PEG11)-NH2 requires a systematic and multi-
faceted analytical approach. By combining solid-phase synthesis, RP-HPLC purification, high-
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resolution mass spectrometry, and NMR spectroscopy, a complete and unambiguous structural
assignment can be achieved. The detailed protocols and expected data presented in this guide
provide a robust framework for researchers and scientists working with this and similar complex
biomolecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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